molecular formula C13H27ClN2O B12707722 1-Piperidinepropionamide, N-tert-pentyl-, hydrochloride CAS No. 96730-27-7

1-Piperidinepropionamide, N-tert-pentyl-, hydrochloride

Cat. No.: B12707722
CAS No.: 96730-27-7
M. Wt: 262.82 g/mol
InChI Key: HRGAGULHHQTXCA-UHFFFAOYSA-N
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Description

TR 360 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has garnered attention for its role in synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TR 360 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of TR 360.

Industrial Production Methods

In industrial settings, the production of TR 360 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

TR 360 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of TR 360 are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that promote the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of TR 360 depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

TR 360 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of TR 360 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which TR 360 is used.

Comparison with Similar Compounds

Similar Compounds

TR 360 can be compared with other similar compounds, such as:

Uniqueness

TR 360 stands out due to its unique chemical structure and properties, which confer specific advantages in its applications. For example, its stability, reactivity, and interaction with biological targets may differ from those of similar compounds, making it a valuable tool in research and industry.

Properties

CAS No.

96730-27-7

Molecular Formula

C13H27ClN2O

Molecular Weight

262.82 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C13H26N2O.ClH/c1-4-13(2,3)14-12(16)8-11-15-9-6-5-7-10-15;/h4-11H2,1-3H3,(H,14,16);1H

InChI Key

HRGAGULHHQTXCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CCN1CCCCC1.Cl

Origin of Product

United States

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